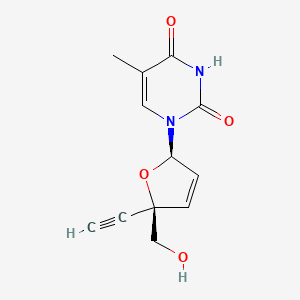
Daunorubicineal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used in the treatment of various types of leukemia, including acute myeloid leukemia and acute lymphocytic leukemia . This compound is derived from the bacterium Streptomyces peucetius and is known for its ability to inhibit cellular reproduction by interfering with DNA replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of daunorubicineal involves several steps, including the modification of its daunosamine moiety. One common method is the alkylation under phase-transfer catalysis and amine addition across an activated multiple bond . Another approach involves the N-phosphorylation of this compound, which includes the development of derivatives containing azide and propargyl fragments .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces peucetius followed by extraction and purification processes. The compound is then chemically modified to enhance its therapeutic properties and reduce toxicity .
Analyse Des Réactions Chimiques
Types of Reactions: Daunorubicineal undergoes various chemical reactions, including oxidation, reduction, and substitution. The daunosamine moiety is particularly sensitive to chemical transformations .
Common Reagents and Conditions: Common reagents used in the modification of this compound include alkylating agents, phosphonates, and bisphosphonates . These reactions often require specific conditions such as phase-transfer catalysis and direct amidation .
Major Products Formed: The major products formed from these reactions are this compound derivatives with modified amine functionalities, which can be used as building blocks for further transformations .
Applications De Recherche Scientifique
Daunorubicineal is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying drug-membrane interactions . In biology, it is used to investigate the mechanisms of drug resistance and the development of new therapeutic agents . In medicine, this compound is a crucial component of chemotherapy regimens for leukemia and other cancers . Additionally, it has applications in the development of liposomal drug delivery systems to enhance its efficacy and reduce toxicity .
Mécanisme D'action
Daunorubicineal exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II . This prevents the religation portion of the ligation-religation reaction that topoisomerase II catalyzes, leading to the formation of single and double-strand DNA breaks . Additionally, this compound generates reactive oxygen species and free radicals, contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to daunorubicineal include doxorubicin, epirubicin, and idarubicin . These compounds share a similar anthracycline structure and mechanism of action but differ in their pharmacokinetic properties and toxicity profiles .
Uniqueness: This compound is unique in its specific use for the treatment of leukemia and its relatively lower cardiotoxicity compared to other anthracyclines . Its ability to form liposomal formulations also enhances its therapeutic potential by improving drug delivery and reducing side effects .
Propriétés
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEZFVLKJYFNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester](/img/structure/B8223586.png)
![2,3-Butanedione bis[O-(butylsulfonyl)oxime]](/img/structure/B8223589.png)



![(Z)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8223619.png)

![(2S,3S,4R)-4-[(2R,5S,7R,8S,9R)-7-hydroxy-2-[(2S,5R)-5-[(2S,3R,5S)-5-[(2R,3R,5S,6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B8223635.png)






